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Compound of Interest

Compound Name: Butyl 2-furoate

Cat. No.: B1604542 Get Quote

For researchers, scientists, and drug development professionals, understanding the subtle

structural nuances between isomeric compounds is critical. This guide provides a detailed

comparison of the spectroscopic characteristics of Butyl 2-furoate and its key isomers: sec-

butyl 2-furoate, isobutyl 2-furoate, tert-butyl 2-furoate, and butyl 3-furoate. By examining

their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we can elucidate the distinct spectral

fingerprints that enable their differentiation.

The arrangement of the butyl group and the position of the ester functionality on the furan ring

significantly influence the electronic environment of the constituent atoms. These differences

manifest as unique shifts, splitting patterns, and fragmentation behaviors in various

spectroscopic techniques. This guide summarizes the key quantitative data in comparative

tables and outlines the experimental protocols for data acquisition.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Butyl 2-furoate and its isomers.

¹H NMR Spectral Data (CDCl₃)
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Compound Chemical Shift (δ) and Multiplicity

Butyl 2-furoate

~7.58 (dd, 1H, H5), ~7.13 (dd, 1H, H3), ~6.48

(dd, 1H, H4), ~4.27 (t, 2H, -OCH₂-), ~1.72 (m,

2H, -OCH₂CH₂-), ~1.45 (m, 2H, -CH₂CH₂CH₃),

~0.96 (t, 3H, -CH₃)

sec-Butyl 2-furoate
No experimental data found in the search

results.

Isobutyl 2-furoate

~7.57 (d, 1H), ~7.12 (d, 1H), ~6.47 (dd, 1H),

~4.06 (d, 2H, -OCH₂CH(CH₃)₂), ~2.05 (m, 1H, -

OCH₂CH(CH₃)₂), ~0.98 (d, 6H, -

OCH₂CH(CH₃)₂)

tert-Butyl 2-furoate
No experimental data found in the search

results.

Butyl 3-furoate

~8.05 (m, 1H), ~7.40 (t, 1H), ~6.70 (m, 1H),

~4.23 (t, 2H), ~1.70 (m, 2H), ~1.45 (m, 2H),

~0.96 (t, 3H)

¹³C NMR Spectral Data (CDCl₃)
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Compound Chemical Shift (δ)

Butyl 2-furoate

~158.9 (C=O), ~146.5 (C5), ~144.9 (C2),

~118.3 (C3), ~111.9 (C4), ~64.6 (-OCH₂-),

~30.7 (-OCH₂CH₂-), ~19.2 (-CH₂CH₂CH₃),

~13.7 (-CH₃)

sec-Butyl 2-furoate
No experimental data found in the search

results.

Isobutyl 2-furoate

~159.0 (C=O), ~146.4 (C5), ~145.0 (C2),

~118.1 (C3), ~111.8 (C4), ~70.9 (-

OCH₂CH(CH₃)₂), ~27.8 (-OCH₂CH(CH₃)₂),

~19.1 (-OCH₂CH(CH₃)₂)

tert-Butyl 2-furoate

~158.3 (C=O), ~146.9 (C5), ~144.0 (C2),

~119.5 (C3), ~111.5 (C4), ~81.5 (-OC(CH₃)₃),

~28.2 (-OC(CH₃)₃)[1]

Butyl 3-furoate
No experimental data found in the search

results.

IR Spectral Data (cm⁻¹)
Compound Key Absorptions

Butyl 2-furoate

~2960 (C-H stretch, alkyl), ~1720 (C=O stretch,

ester), ~1580 (C=C stretch, furan), ~1290,

~1180 (C-O stretch)

sec-Butyl 2-furoate
No experimental data found in the search

results.

Isobutyl 2-furoate

~2960 (C-H stretch, alkyl), ~1725 (C=O stretch,

ester), ~1580 (C=C stretch, furan), ~1290,

~1180 (C-O stretch)

tert-Butyl 2-furoate
No experimental data found in the search

results.

Butyl 3-furoate
No experimental data found in the search

results.
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Mass Spectrometry Data (m/z)
Compound Key Fragments

Butyl 2-furoate 168 (M⁺), 113, 95, 81, 57

sec-Butyl 2-furoate
No experimental data found in the search

results.

Isobutyl 2-furoate 168 (M⁺), 113, 95, 57, 41

tert-Butyl 2-furoate 168 (M⁺), 113, 95, 57[1]

Butyl 3-furoate
No experimental data found in the search

results.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters

include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically,

16 scans are co-added.

¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer at a frequency of 100

MHz. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an

acquisition time of 1.5 s. Typically, 1024 scans are co-added with proton decoupling.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
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Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt

plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) to ensure separation and purity.

Ionization: Electron Impact (EI) ionization is typically used with an electron energy of 70 eV.

Analysis: The resulting ions are separated by a quadrupole mass analyzer, and the mass-to-

charge ratio (m/z) of the fragments is detected.

Visualization of Spectroscopic Differentiation
Workflow
The following diagram illustrates the logical workflow for differentiating between Butyl 2-
furoate and its isomers using the spectroscopic data presented.
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Figure 1. Workflow for Isomer Differentiation.

This guide highlights the power of combining multiple spectroscopic techniques for the

unambiguous identification of isomeric compounds. The distinct electronic and structural

environments within each isomer of Butyl 2-furoate provide a unique set of spectral data,

allowing for their clear differentiation. Further research to obtain experimental data for sec-

butyl 2-furoate and more comprehensive data for the other isomers would be beneficial for a

complete comparative analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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